molecular formula C17H27ClN2O3 B7148759 N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride

N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride

Cat. No.: B7148759
M. Wt: 342.9 g/mol
InChI Key: DOXGBDQHRIOEJW-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenoxy group, and a carboxamide group

Properties

IUPAC Name

N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-13(22-15-7-4-6-14(10-15)21-3)11-19-16(20)17(2)8-5-9-18-12-17;/h4,6-7,10,13,18H,5,8-9,11-12H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXGBDQHRIOEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCNC1)C)OC2=CC=CC(=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyphenol with an appropriate alkylating agent to form the 3-methoxyphenoxypropyl intermediate. This intermediate is then reacted with 3-methylpiperidine and a carboxylating agent to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide group can produce an amine derivative .

Scientific Research Applications

N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate certain biochemical pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)propyl]-3-methylpiperidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and methoxyphenoxy compounds, such as:

Uniqueness

Its structure allows for specific interactions with molecular targets that may not be possible with other compounds .

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